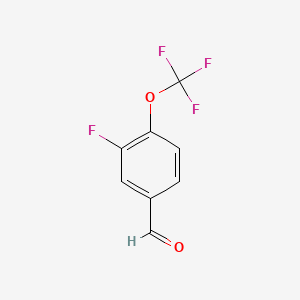

3-Fluoro-4-(trifluoromethoxy)benzaldehyde

Description

Significance of Organofluorine Chemistry in Medicinal and Agrochemical Sciences

Organofluorine chemistry has emerged as a pivotal field in the development of new therapeutic agents and crop protection solutions. Approximately 20% of all pharmaceuticals and over half of agrochemicals contain at least one fluorine atom. prepchem.com The strategic introduction of fluorine can lead to enhanced efficacy, improved metabolic stability, and increased bioavailability of bioactive molecules. googleapis.com The strong carbon-fluorine bond contributes to the metabolic resistance of drugs, prolonging their therapeutic effect. googleapis.com Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of neighboring functional groups, influencing how a molecule interacts with its biological target.

In agrochemical science, the incorporation of fluorine has led to the development of potent and selective herbicides, insecticides, and fungicides. nih.gov Fluorinated compounds often exhibit enhanced lipophilicity, which facilitates their transport across biological membranes to reach their site of action within the target organism. The unique properties of fluorine-containing groups can also lead to novel modes of action, helping to combat the growing issue of resistance to existing agrochemicals.

The Trifluoromethoxy Group: Importance as a Strategic Substituent in Bioactive Molecules

Among the various fluorinated substituents, the trifluoromethoxy (-OCF3) group has gained significant attention as a "super-methyl" group, offering distinct advantages over its non-fluorinated counterpart. The trifluoromethoxy group is highly lipophilic, which can significantly enhance a molecule's ability to permeate biological membranes. google.com It is also metabolically stable due to the strength of the carbon-fluorine bonds, and its presence can shield adjacent functional groups from enzymatic degradation. google.com

Electronically, the trifluoromethoxy group acts as a strong electron-withdrawing group, which can modulate the reactivity and binding affinity of a molecule. rsc.org Unlike the trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 group can participate in hydrogen bonding, albeit as a weak acceptor, providing an additional point of interaction with biological targets. google.com These unique properties make the trifluoromethoxy group a valuable tool for fine-tuning the pharmacological and physicochemical properties of drug candidates and agrochemicals.

Contextualizing 3-Fluoro-4-(trifluoromethoxy)benzaldehyde within Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a crucial class of building blocks in organic synthesis, serving as versatile precursors for a wide range of more complex molecules. The aldehyde functionality is readily transformed into a variety of other chemical groups, allowing for the construction of diverse molecular scaffolds. google.com The presence of fluorine substituents on the aromatic ring imparts unique reactivity and properties to these aldehydes.

This compound is a prime example of a strategically substituted fluorinated aromatic aldehyde. It combines the features of a reactive aldehyde group with the electronic and steric effects of both a fluorine atom and a trifluoromethoxy group. This specific substitution pattern makes it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals, where the precise arrangement of these functional groups can be critical for achieving the desired biological activity. Other related compounds, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde (B1301902) and 4-(trifluoromethoxy)benzaldehyde, are also important synthetic intermediates, each offering a different combination of electronic and steric properties. beilstein-journals.orgwikipedia.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H4F4O2 | 208.11 | 473917-15-6 |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | 192.11 | 204339-72-0 |

| 4-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | 190.12 | 659-28-9 |

| 3-Fluorobenzaldehyde | C7H5FO | 124.11 | 456-48-4 |

Detailed Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its importance can be inferred from its role as a building block in patent literature and its availability from chemical suppliers catering to the research and development sector. The following sections detail the known properties and plausible synthetic routes for this compound, based on established chemical principles and data from analogous structures.

Chemical and Physical Properties

This compound is a solid at room temperature. sigmaaldrich.com Its chemical structure is confirmed by its molecular formula, C8H4F4O2, and its IUPAC name. The key identifiers for this compound are provided in the table below.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 473917-15-6 |

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 208.11 g/mol |

| SMILES | O=Cc1cc(F)c(OC(F)(F)F)cc1 |

| InChI | InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11,12)/h1-4H |

Predicted Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene (B151609) ring, with coupling patterns influenced by the fluorine and aldehyde groups. The aldehyde proton would appear as a singlet further downfield (around 10.0 ppm).

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde group would be the most downfield signal (around 190 ppm). The carbons attached to fluorine and the trifluoromethoxy group would show characteristic splitting patterns due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹). Strong C-F stretching bands would also be prominent in the fingerprint region (around 1100-1300 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 208). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethoxy group (-OCF3).

Synthesis of this compound

One common strategy for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction . organic-chemistry.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic substrate. ijpcbs.comwikipedia.org In this case, the starting material would be 1-fluoro-2-(trifluoromethoxy)benzene . The electron-donating nature of the trifluoromethoxy group, despite the presence of the deactivating fluorine atom, should direct the formylation to the para position, yielding the desired product.

An alternative approach would involve the trifluoromethoxylation of a pre-functionalized benzaldehyde (B42025) . A suitable starting material for this route would be 3-fluoro-4-hydroxybenzaldehyde (B106929) . scbt.com This compound could potentially be reacted with a trifluoromethylating agent, such as a hypervalent iodine reagent, under appropriate conditions to install the trifluoromethoxy group.

Applications and Research Significance

This compound is a valuable intermediate in the synthesis of more complex molecules for medicinal and agrochemical applications. Its utility lies in its ability to introduce the 3-fluoro-4-(trifluoromethoxy)phenyl moiety into a target structure. This particular substitution pattern is of interest to medicinal and agrochemical chemists for several reasons:

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methyl or isopropyl group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties to optimize its interaction with a biological target.

Modulation of Physicochemical Properties: The fluorine and trifluoromethoxy substituents significantly impact the lipophilicity, metabolic stability, and electronic nature of the molecule, which are critical parameters in drug design and the development of effective agrochemicals.

Scaffold for Further Elaboration: The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This allows for the construction of diverse libraries of compounds for biological screening.

While specific examples of commercial drugs or agrochemicals derived directly from this compound are not widely reported, its availability and the known importance of its constituent functional groups strongly suggest its use in exploratory research programs aimed at the discovery of new bioactive compounds.

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLRUBHAAVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382606 | |

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473917-15-6 | |

| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Trifluoromethoxy Benzaldehyde

Established Synthetic Pathways

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is not a trivial process and typically involves a multi-step approach. The established pathways hinge on the careful selection of precursors and the strategic introduction of the fluoro, trifluoromethoxy, and formyl groups onto the benzene (B151609) ring.

Precursor Identification and Derivatization Strategies

A logical and common strategy for the synthesis of this compound involves the formylation of a key precursor, 3-Fluoro-4-(trifluoromethoxy)phenol . This precursor already contains the requisite fluoro and trifluoromethoxy substituents in the correct orientation. The challenge then becomes the efficient synthesis of this phenolic intermediate.

One plausible route to 3-Fluoro-4-(trifluoromethoxy)phenol begins with a more readily available starting material, such as 3-fluoro-4-nitrophenol . The synthesis would proceed through the trifluoromethoxylation of the hydroxyl group, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer-type reaction to replace the amino group with a hydroxyl group.

Alternatively, one could start with 3-fluoro-4-hydroxybenzaldehyde (B106929) . prepchem.comchemicalbook.comossila.comscbt.com This commercially available compound can be synthesized from o-fluorophenol via a Reimer-Tiemann reaction, which introduces the aldehyde group. prepchem.com The subsequent step would then be the trifluoromethoxylation of the phenolic hydroxyl group.

A summary of potential precursor strategies is presented in the table below.

| Starting Material | Key Transformations | Intermediate(s) | Final Step before Aldehyde |

| 3-Fluoro-4-nitrophenol | 1. Trifluoromethoxylation 2. Nitro group reduction 3. Diazotization and hydrolysis | 3-Fluoro-1-nitro-4-(trifluoromethoxy)benzene, 2-Fluoro-4-(trifluoromethoxy)aniline | Hydrolysis of diazonium salt |

| o-Fluorophenol | 1. Reimer-Tiemann formylation | 3-Fluoro-4-hydroxybenzaldehyde | Trifluoromethoxylation |

Halogenation and Trifluoromethoxylation Protocols

The introduction of the trifluoromethoxy group is a critical step in the synthesis. This can be achieved through several methods. Deoxyfluorination of a corresponding hydroxy compound using reagents like PhenoFluor is a modern approach. acs.org Traditional methods often involve the use of carbon tetrachloride and hydrogen fluoride, or trifluoromethyl-containing reagents in the presence of a suitable catalyst.

For instance, if starting with 3-fluoro-4-hydroxybenzaldehyde, the phenolic hydroxyl group would need to be converted to the trifluoromethoxy ether. This transformation is often challenging due to the electron-withdrawing nature of the aldehyde and fluoro substituents.

Novel Synthetic Routes and Methodological Innovations

Research in organic synthesis continually seeks to improve upon established methods, focusing on increasing yields, enhancing selectivity, and utilizing milder reaction conditions.

Exploration of Alternative Reaction Conditions and Reagents

Several classic organic reactions can be adapted for the formylation step to produce this compound from its phenolic precursor. These reactions offer a range of conditions and reagent choices.

Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgbyjus.comresearchgate.netyoutube.com While effective, it can sometimes suffer from moderate yields and the use of a biphasic solvent system. wikipedia.orgbyjus.com The use of phase-transfer catalysts can improve the efficiency of this reaction. wikipedia.orgbyjus.com

Duff Reaction : This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically targeting the ortho position of phenols. wikipedia.orgecu.edusemanticscholar.orgresearchgate.net It is known for its operational simplicity, though yields can be variable. ecu.edu

Vilsmeier-Haack Reaction : This reaction uses a substituted amide (like dimethylformamide) and phosphorus oxychloride to formylate electron-rich aromatic rings. organic-chemistry.orgjocpr.comwikipedia.orgajrconline.org It is a versatile method that can be applied to a range of substrates. wikipedia.org Recent innovations include the use of microwave irradiation to accelerate the reaction. ajrconline.org

The choice of formylation method would depend on the specific reactivity of the 3-Fluoro-4-(trifluoromethoxy)phenol substrate and the desired process scalability.

Development of High-Yielding and Selective Synthesis Approaches

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving the desired regioselectivity. The formylation of 3-Fluoro-4-(trifluoromethoxy)phenol must selectively occur at the position ortho to the hydroxyl group and meta to the fluorine atom.

The inherent ortho-directing nature of the phenolic hydroxyl group in reactions like the Reimer-Tiemann and Duff reactions is advantageous. wikipedia.orgbyjus.comwikipedia.orgsemanticscholar.org Theoretical studies of the Duff reaction have provided insights into the factors governing its regioselectivity, which can aid in optimizing reaction outcomes. semanticscholar.org Furthermore, modifications to the standard Duff reaction protocol have been explored to enhance product yields. ecu.edu

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions and with greater efficiency. In the context of synthesizing this compound, catalytic methods can be applied to several key steps.

As mentioned, phase-transfer catalysts are beneficial in the Reimer-Tiemann reaction by facilitating the interaction between reactants in the biphasic system. wikipedia.orgbyjus.com In the Vilsmeier-Haack reaction, the use of micelle-forming surfactants as catalysts has been shown to enhance reaction rates. jocpr.com

For the crucial trifluoromethoxylation step, the development of catalytic methods is an area of active research. Palladium-catalyzed trifluoromethoxylation reactions have been reported, offering a potential route to trifluoromethoxylated aromatics under controlled conditions.

The following table provides a comparative overview of the different formylation reactions that could be employed in the final step of the synthesis.

| Reaction Name | Reagents | Typical Conditions | Key Advantages |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Biphasic, heating | Well-established for ortho-formylation of phenols |

| Duff | Hexamine, Acid (e.g., Acetic Acid) | Acidic, heating | Operationally simple, inexpensive reagents |

| Vilsmeier-Haack | DMF, POCl₃ | Anhydrous, often mild temperature | Versatile for various electron-rich aromatics |

Homogeneous Catalysis for C-F and C-O Bond Formation

The formation of the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds in this compound often relies on homogeneous catalysis, where the catalyst is in the same phase as the reactants. A plausible synthetic route commences with a fluorinated precursor, such as 3-fluoro-4-hydroxybenzaldehyde, thereby focusing the catalytic challenge on the formation of the C-O bond of the trifluoromethoxy group.

Recent advancements in organofluorine chemistry have highlighted several homogeneous catalytic systems for the trifluoromethoxylation of phenols. One prominent approach involves the use of silver salts as mediators in the oxidative trifluoromethylation of unprotected phenols. In such reactions, a trifluoromethyl source like trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) is employed in the presence of an oxidant and a silver salt (e.g., silver triflate, AgOTf). While not explicitly detailed for 3-fluoro-4-hydroxybenzaldehyde, this methodology provides a general framework for the synthesis.

Another avenue in homogeneous catalysis is the use of photoredox catalysis. This technique utilizes visible light to initiate catalytic cycles, often under mild conditions. For the synthesis of aryl trifluoromethyl ethers, photocatalysts can facilitate the generation of trifluoromethyl radicals from a suitable precursor. These radicals can then be trapped by a phenoxide, ultimately leading to the desired trifluoromethoxylated product. Although specific application to 3-fluoro-4-hydroxybenzaldehyde is not widely documented, the general principles of photoredox catalysis offer a promising and potentially more sustainable route.

| Catalytic Approach | Catalyst/Mediator Example | Key Features |

| Silver-Mediated Oxidation | Silver Triflate (AgOTf) | Employs a nucleophilic CF3 source and an oxidant. |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Utilizes visible light to drive the reaction under mild conditions. |

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, contributing to more sustainable and cost-effective processes. However, the application of heterogeneous catalysts for the direct trifluoromethoxylation of phenolic compounds is a less explored area compared to homogeneous systems.

Sustainable Chemistry Principles in this compound Synthesis

The principles of sustainable chemistry are increasingly integral to the design of synthetic routes for fine chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as solvent choice, atom economy, and waste minimization.

Green Solvents and Solvent-Free Reaction Environments

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of more benign alternatives. For the synthesis of fluorinated aromatic compounds, research is exploring the use of greener solvents such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents.

Solvent-free, or mechanochemical, reactions represent an even more environmentally friendly approach. These reactions are conducted by grinding solid reactants together, often with a catalyst, thereby eliminating the need for a solvent altogether. Solid-state aromatic nucleophilic fluorination has been demonstrated as a rapid and practical method, suggesting that similar solvent-free approaches could be developed for trifluoromethoxylation reactions.

| Solvent Type | Examples | Environmental Benefits |

| Conventional Solvents | Dichloromethane, Toluene | Effective for many reactions but often have health and environmental concerns. |

| Green Solvents | Ionic Liquids, Supercritical CO2, Bio-solvents | Reduced toxicity, volatility, and environmental impact. |

| Solvent-Free | Mechanochemistry | Eliminates solvent waste, can lead to faster reactions. |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation. In the context of synthesizing this compound, the choice of reagents and reaction type significantly impacts the atom economy.

Waste minimization strategies are closely linked to atom economy and the use of green solvents. The use of recyclable catalysts, particularly heterogeneous catalysts, is a key strategy for reducing waste. Furthermore, designing synthetic routes with fewer steps can also significantly minimize waste, as each step typically involves purification and potential loss of material. The development of one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is another effective approach to waste reduction.

Chemical Reactivity and Transformations of 3 Fluoro 4 Trifluoromethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a key site of reactivity in 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and the group can undergo both oxidation and reduction. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using a variety of common oxidizing agents. This transformation is a fundamental process in organic synthesis. For this compound, oxidation results in the formation of 3-Fluoro-4-(trifluoromethoxy)benzoic acid. ossila.com This derivative is itself a useful building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) and organometallic complexes. ossila.com

Standard reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O). The general reaction is outlined below:

General Oxidation Scheme

| Reactant | Oxidizing Agent(s) | Product |

| This compound | e.g., KMnO₄, H₂CrO₄, Ag₂O | 3-Fluoro-4-(trifluoromethoxy)benzoic acid |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol. sigmaaldrich.com This transformation is typically accomplished with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, often used in alcoholic solvents like methanol (B129727) or ethanol. ugm.ac.idmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though NaBH₄ is generally sufficient and safer to handle. libretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol.

Typical Reduction Reaction

| Reactant | Reducing Agent(s) | Solvent(s) | Product |

| This compound | NaBH₄ | Methanol | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol |

| This compound | LiAlH₄ | THF, Ether | [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol |

The polarized carbonyl group of this compound readily undergoes nucleophilic addition. organic-chemistry.org A prominent example of a subsequent condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide (Wittig reagent) attacks the aldehyde. This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The electron-deficient nature of the benzaldehyde derivative can facilitate this reaction. researchgate.netresearchgate.net For instance, reacting it with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 1-fluoro-2-(trifluoromethoxy)-4-vinylbenzene.

Example of a Wittig Reaction

Other important nucleophilic additions include the formation of cyanohydrins with cyanide ions and condensation reactions with amines and their derivatives to form imines, oximes, or hydrazones.

Functionalization of the Aromatic Ring

Beyond the reactivity of the aldehyde, the aromatic ring itself can be functionalized, primarily through electrophilic substitution or modern cross-coupling methodologies. The existing substituents profoundly influence the position of any new functionalization.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. csbsju.eduleah4sci.com The this compound molecule has three substituents to consider: the fluoro group (-F), the trifluoromethoxy group (-OCF₃), and the aldehyde group (-CHO).

Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect). pressbooks.publibretexts.org

Aldehyde Group (-CHO): This is a deactivating group through both inductive and resonance effects, and it is a meta-director.

The directing effects of these groups combine to determine the regioselectivity. The -F and -OCF₃ groups are ortho, para-directors, while the -CHO group is a meta-director. The positions on the ring (numbered starting from the aldehyde at C1) are influenced as follows:

Position C2: ortho to -CHO (deactivated), ortho to -F (activated), and meta to -OCF₃ (deactivated).

Position C5: meta to -CHO (activated), meta to -F (deactivated), and ortho to -OCF₃ (activated).

Position C6: para to -F (activated) and meta to -OCF₃ (deactivated).

Given that ortho, para-directors typically have a stronger influence than meta-directors in competition, substitution is most likely to occur at positions activated by the -F and -OCF₃ groups. Therefore, electrophilic attack is predicted to favor positions 2, 5, and 6. For a nitration reaction, for example, a mixture of 3-Fluoro-2-nitro-4-(trifluoromethoxy)benzaldehyde and 5-Fluoro-2-nitro-4-(trifluoromethoxy)benzaldehyde would be the expected major products. masterorganicchemistry.comyoutube.com

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura coupling and the Heck reaction are powerful tools for aryl derivatization. wikipedia.orgudel.edu These reactions typically require an aryl halide or triflate as a starting material.

To apply these methods to this compound, a halogen atom (e.g., Br or I) would first need to be introduced onto the aromatic ring, for instance, at one of the activated positions (2, 5, or 6) via electrophilic halogenation.

Hypothetical Suzuki-Miyaura Coupling If 5-bromo-3-fluoro-4-(trifluoromethoxy)benzaldehyde were synthesized, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl compound. nih.gov

Hypothetical Heck Reaction Similarly, a halogenated derivative could react with an alkene in a Heck reaction, catalyzed by palladium, to form a new substituted alkene, further functionalizing the aromatic core. rsc.orgmdpi.com

These cross-coupling reactions provide a versatile strategy for elaborating the structure of this compound, enabling the synthesis of complex molecules with tailored properties.

| Reaction Type | Required Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl Halide (e.g., Bromo derivative) | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl |

| Heck | Aryl Halide (e.g., Bromo derivative) | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-Vinyl |

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability. This robustness is a defining characteristic and significantly impacts the types of chemical transformations the molecule can undergo without altering this specific moiety.

The trifluoromethoxy group, when attached to an aromatic ring, is remarkably resistant to cleavage. This high stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the bond between the oxygen and the aromatic ring. mdpi.com Unlike typical ether linkages, the aryl-OCF₃ bond does not readily undergo cleavage under either acidic or basic conditions that would normally hydrolyze an aryl methyl ether. mdpi.com

Detailed investigations into the specific cleavage or modification of the trifluoromethoxy group in this compound are not extensively documented in publicly available scientific literature. The general understanding is that this group remains intact during most chemical transformations targeting other parts of the molecule. Attempts to cleave the trifluoromethoxy group would likely require harsh conditions that would also degrade the rest of the molecule, particularly the sensitive aldehyde group. The stability of the trifluoromethoxy group is a key feature, making it a valuable substituent in the design of stable chemical compounds. nih.gov

While direct cleavage is not favored, the trifluoromethoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Generally, the trifluoromethoxy group is deactivating and directs incoming electrophiles to the meta position. However, the existing substitution pattern on this compound makes further electrophilic substitution challenging.

The primary influence of the trifluoromethoxy group on the chemical reactivity of this compound is its profound effect on the adjacent aldehyde functional group. Both the trifluoromethoxy group and the fluorine atom are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde highly susceptible to nucleophilic attack.

This enhanced reactivity is a key feature of this molecule and is exploited in various synthetic applications. The general reactivity of the aldehyde group is well-established and includes oxidation, reduction, and a variety of condensation reactions.

Table 1: Typical Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Product(s) | Description |

| Oxidation | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | The aldehyde is readily oxidized to the corresponding carboxylic acid. |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol | The aldehyde is reduced to the corresponding primary alcohol. |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-Fluoro-2-(trifluoromethoxy)-4-(vinyl)benzene | The aldehyde undergoes olefination to form an alkene. ossila.com |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile), Base catalyst | 2-(3-Fluoro-4-(trifluoromethoxy)benzylidene)malononitrile | The aldehyde condenses with a compound containing an active methylene group. |

| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | N-(3-Fluoro-4-(trifluoromethoxy)benzyl)amine | The aldehyde reacts with an amine in the presence of a reducing agent to form a new amine. |

The data presented in Table 1 is illustrative of the expected reactivity of the aldehyde group in this compound based on the general principles of organic chemistry and the known reactivity of similarly substituted aromatic aldehydes. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents generally leads to high yields and rapid reaction rates in these transformations.

Applications of 3 Fluoro 4 Trifluoromethoxy Benzaldehyde in Advanced Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

Fluorinated building blocks are essential in modern medicinal chemistry for the development of new therapeutic agents. The presence of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. rhhz.net 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is a versatile intermediate used in the synthesis of various pharmaceutical compounds. fishersci.pt

This compound is a key starting material in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The aldehyde functional group provides a reactive site for a wide range of chemical transformations, including condensation, oxidation, and reduction reactions, which are fundamental in building the core structures of drug molecules. Its fluorinated structure is particularly valuable in creating APIs with improved efficacy and bioavailability. nbinno.com The trifluoromethoxy group, in particular, can enhance a compound's stability and biological activity, making it a desirable feature in drug design. chemimpex.com

The unique substitution pattern of this compound makes it an attractive starting point for the discovery of new drug candidates. Researchers utilize this compound to synthesize novel derivatives and analogues of known bioactive scaffolds. For instance, fluorinated benzaldehydes are used to create compounds like chalcones, curcuminoids, and hydrazone derivatives, which have shown potential in preclinical studies for various activities, including anticancer and anti-inflammatory effects. ossila.com Derivatives of similar fluorinated benzaldehydes have demonstrated significant antimalarial properties in research settings. The electronic properties conferred by the fluorine and trifluoromethoxy substituents can lead to enhanced interactions with biological targets, paving the way for the development of new therapeutic agents. chemimpex.commedchemexpress.com

Application in Agrochemical Development

The agrochemical industry increasingly relies on organofluorine compounds to develop next-generation crop protection agents. nih.gov Fluorine-containing building blocks are a predominant feature in the synthesis of modern agrochemicals. rhhz.net The introduction of fluorine can lead to products with greater potency and more targeted action. nbinno.com

This compound serves as a foundational chemical structure for the synthesis of a variety of agrochemicals. Its derivatives are integral components in the creation of potent herbicides, insecticides, and fungicides. nbinno.com The trifluoromethyl (CF3) moiety, structurally related to the trifluoromethoxy (OCF3) group, is particularly advantageous for agrochemicals. nih.gov For example, related structures like 4-fluoro-3-phenoxy-benzaldehyde are known intermediates for producing pyrethroid-like insecticides. google.com This underscores the utility of such fluorinated benzaldehydes in constructing the molecular frameworks of effective crop protection products.

The inclusion of fluorine and trifluoromethoxy groups from precursors like this compound has a profound impact on the resulting agrochemical's performance and environmental profile. These groups can modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability. rhhz.net This often enhances biological activity by improving the transport of the molecule to its target site and strengthening its binding to target enzymes or receptors, while also preventing metabolic breakdown. rhhz.netresearchgate.net

Versatility in Material Science and Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound and similar fluorinated intermediates are employed in the synthesis of specialty chemicals. In the chemical industry, these compounds can act as intermediates in the production of advanced materials such as polymers and dyes. chemimpex.com The unique properties imparted by the fluorine substituents can be leveraged to create materials with specific thermal, optical, or electronic characteristics.

Data Summary: Applications of this compound

| Field of Application | Specific Use | Key Role of the Compound | Resulting Products |

|---|---|---|---|

| Pharmaceutical Synthesis | Precursor for APIs | Provides a core fluorinated scaffold for multi-step synthesis. | Active Pharmaceutical Ingredients (APIs) with enhanced stability and efficacy. |

| Pharmaceutical Synthesis | Synthesis of Novel Drug Candidates | Starting material for creating new molecular entities with therapeutic potential. | Chalcones, hydrazones, antimalarial analogues, and other investigational drugs. ossila.com |

| Agrochemical Development | Building Block for Crop Protection | Forms the chemical backbone for various pesticides. | Herbicides, Insecticides, and Fungicides. nbinno.com |

| Agrochemical Development | Enhancement of Bioactivity | Introduces fluorine and trifluoromethoxy groups to improve potency. | Agrochemicals with higher target affinity and metabolic resistance. rhhz.net |

| Material Science & Specialty Chemicals | Intermediate for Advanced Materials | Used in the synthesis of specialized organic compounds. | Polymers, Dyes, and other industrial chemicals. chemimpex.com |

Development of Fluorinated Polymers and Ligands

The aldehyde functionality of this compound offers a versatile handle for its incorporation into larger molecular architectures, including polymers and ligands. The presence of both fluorine and a trifluoromethoxy group is expected to enhance properties such as thermal stability, solubility in organic solvents, and electronic characteristics of the final materials.

While direct polymerization of this compound is not a common approach, it can be utilized as a monomer in condensation polymerization reactions. For instance, it can react with difunctional compounds to yield polymers with the fluorinated moiety as a pendant group. A more prevalent strategy involves its conversion into more complex monomers prior to polymerization.

One significant application lies in the synthesis of Schiff bases. The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). These resulting compounds can themselves be valuable ligands for metal catalysts or can be designed as monomers for polymerization. Schiff base ligands containing the 3-fluoro-4-(trifluoromethoxy)phenyl group can coordinate with various metal ions, and the electronic properties of the ligand, influenced by the fluorine substituents, can modulate the catalytic activity and selectivity of the resulting metal complex.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Diamine | Poly(azomethine) | High-performance polymer |

| This compound | Primary Amine | Schiff Base Ligand | Homogeneous catalysis |

Synthesis of Optoelectronic or Functional Materials

The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is a well-established strategy for tuning the electronic and optical properties of materials. The 3-fluoro-4-(trifluoromethoxy)phenyl moiety derived from the corresponding benzaldehyde (B42025) is a key component in the synthesis of certain advanced functional materials, particularly liquid crystals.

Research into new-generation liquid crystal materials for applications in the infrared region has utilized the 3-fluoro-4-(trifluoromethoxy)phenyl structural unit. nih.gov For instance, the synthesis of 3-fluoro-4-(trifluoromethoxy)phenyl 4-(trifluoromethoxy)benzoate demonstrates the utility of this molecular fragment in creating materials with specific mesomorphic and optical properties. nih.gov The presence of multiple fluorine atoms in these molecules can lead to materials with high transparency in certain regions of the electromagnetic spectrum, which is a desirable characteristic for various optoelectronic applications. nih.gov

The general synthetic approach to such liquid crystals involves multi-step procedures where a molecule containing the 3-fluoro-4-(trifluoromethoxy)phenyl group is coupled with another aromatic unit, often through an ester or other linking group. The specific arrangement and combination of these fluorinated aromatic rings are crucial for achieving the desired liquid crystalline phases and electro-optical behavior.

| Precursor Containing the Target Moiety | Reaction Type | Resulting Functional Material | Key Property |

| Derivative of 3-Fluoro-4-(trifluoromethoxy)phenol | Esterification | Fluorinated benzoate (B1203000) liquid crystal | Transparency in the MWIR range nih.gov |

The introduction of the trifluoromethoxy group, in particular, is known to influence the mesomorphic behavior and can contribute to the formation of stable liquid crystalline phases over a broad temperature range. nih.gov The combination of a lateral fluorine atom and a terminal trifluoromethoxy group on the phenyl ring provides a powerful tool for molecular engineering of advanced functional materials.

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Trifluoromethoxy Benzaldehyde Derivatives

Impact of Trifluoromethoxy Substitution on Biological Activity

The trifluoromethoxy (-OCF₃) group is often considered a "super-halogen" due to its unique combination of properties that can profoundly influence a molecule's interaction with biological systems. Its impact stems from a blend of electronic, steric, and lipophilic effects that are distinct from those of other common substituents.

The trifluoromethoxy group exerts a powerful electron-withdrawing effect on the benzene (B151609) ring, a consequence of the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly lowers the electron density of the aromatic ring. Unlike the related methoxy (B1213986) (-OCH₃) group, which is an electron-donating group via resonance (+M), the trifluoromethoxy group's resonance donation is greatly diminished. The oxygen atom's ability to donate its lone pair of electrons is hampered by the strong pull of the fluorine atoms, making it a poor hydrogen bond acceptor. This electronic modulation can alter the pKa of nearby functional groups and influence the molecule's ability to engage in electrostatic interactions with biological targets.

Sterically, the trifluoromethoxy group is larger than a methoxy group and is roughly comparable in size to an isopropyl group or a pentafluorosulfanyl (SF₅) group. This increased bulk can enhance target binding by promoting favorable hydrophobic interactions and can also provide a degree of metabolic shielding, protecting adjacent parts of the molecule from enzymatic degradation by cytochrome P450 enzymes.

A key feature of the trifluoromethoxy group in drug design is its significant contribution to lipophilicity (fat-solubility). The replacement of hydrogen atoms with fluorine atoms drastically increases the lipophilic character of the methoxy group. This enhanced lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is critical for a molecule's pharmacokinetic profile.

Increased lipophilicity generally correlates with improved permeability across biological membranes, such as the cell membrane and the blood-brain barrier. Bioactive compounds typically need to traverse these lipid bilayers to reach their intracellular sites of action. fishersci.com The introduction of a trifluoromethoxy group can thus facilitate this transport, leading to better absorption and distribution of a drug candidate in the body. wikipedia.org Studies have demonstrated that substituting a methyl group with a trifluoromethyl group can increase the membrane permeability of peptides, and similar principles apply to the trifluoromethoxy group in small molecules. nih.gov This allows for the fine-tuning of logP values to achieve an optimal balance between aqueous solubility and membrane permeability, which is essential for bioavailability.

Systematic Modifications for SAR Elucidation

To probe the SAR of 3-fluoro-4-(trifluoromethoxy)benzaldehyde, researchers systematically modify different parts of the molecule. These modifications include transformations of the highly reactive aldehyde group and altering the substitution pattern on the aromatic ring.

The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functional groups, leading to derivatives with diverse biological activities. A common and highly effective modification is the condensation of the aldehyde with amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively. tandfonline.com This transformation converts the planar, polar aldehyde into a larger, more complex functional group that can establish new interactions with a biological target.

These derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects. tandfonline.comnih.gov The C=N double bond in these structures is critical for their biological function, and the nature of the substituent attached to the nitrogen atom provides an additional point of diversity for SAR studies. For example, studies on various salicylaldehyde (B1680747) hydrazones have demonstrated potent cytotoxic activity against leukemia and breast cancer cell lines, with some derivatives exhibiting remarkable selectivity for cancer cells over healthy cells. wikipedia.orgnih.gov Similarly, Schiff bases derived from fluorinated benzaldehydes have been investigated for their antimicrobial properties.

| Parent Aldehyde | Derivative Type | Target/Cell Line | Biological Activity (IC₅₀ / MIC) |

| Substituted Salicylaldehydes | Hydrazone | HL-60 (Leukemia) | Nanomolar concentrations |

| Substituted Salicylaldehydes | Hydrazone | K-562 (Leukemia) | Nanomolar concentrations |

| Substituted Salicylaldehydes | Hydrazone | MCF-7 (Breast Cancer) | Nanomolar concentrations |

| Fluoroquinolone | Hydrazone | Hep3B (Hepatocarcinoma) | IC₅₀ = 2.21 µM |

| Fluoroquinolone | Hydrazone | SMMC-7721 (Hepatocarcinoma) | IC₅₀ = 2.38 µM |

This table presents representative data on how converting aldehydes to hydrazones can yield potent anticancer activity, based on findings from multiple studies. nih.govnih.gov

For instance, studies on fluorinated chalcones have revealed that the nature and position of the fluorine-containing group can have a substantial impact on antimicrobial activity. A comparative study of chalcones bearing either a trifluoromethyl (-CF₃) or a trifluoromethoxy (-OCF₃) group found that derivatives with the trifluoromethoxy group were generally more effective as antimicrobial agents. tandfonline.com This highlights that while both are electron-withdrawing, the additional oxygen atom and different steric profile of the -OCF₃ group can lead to more favorable interactions with the biological target. Similarly, research on fluorinated aldimines showed that substitution at the meta-position of the phenyl ring was optimal for antibacterial activity against certain strains. nih.gov

| Compound Series | Substituent | Activity against S. aureus (Zone of Inhibition, mm) | Activity against C. albicans (Zone of Inhibition, mm) |

| Chalcone Series A | -CF₃ | 13 - 18 | 13 - 17 |

| Chalcone Series B | -OCF₃ | 15 - 20 | 14 - 19 |

This table compares the antimicrobial activity of chalcones substituted with -CF₃ versus -OCF₃, demonstrating the superior activity associated with the trifluoromethoxy group. tandfonline.com

Correlation of Structural Features with Specific Biological Targets

The ultimate goal of SAR studies is to understand how a molecule's structural features enable it to interact with a specific biological target, such as an enzyme or receptor, to elicit a desired therapeutic effect. The 3-fluoro-4-(trifluoromethoxy)phenyl moiety can be considered a key "warhead" or recognition element that, when incorporated into a larger molecular framework, can be directed against various biological targets.

Derivatives of fluorinated aromatic aldehydes have been successfully designed as inhibitors of specific enzymes. For example, trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to exhibit anti-inflammatory and anti-hepatoma activity by inhibiting the activation of the NF-κB signaling pathway. In the field of infectious diseases, fluorinated aldimines have been identified as potent inhibitors of E. coli KAS III (ecKAS III), an enzyme essential for bacterial fatty acid synthesis, suggesting a clear mechanism for their antibacterial action. nih.gov

Molecular docking studies can further elucidate these interactions. For instance, docking analyses of newly synthesized Schiff bases have suggested that they may act as inhibitors of key bacterial enzymes like D-Alanyl-D-Alanine Ligase and dihydrofolate reductase. In cancer research, hydrazone derivatives have been investigated as potential inhibitors of protein kinases, such as casein kinase 2 (CK2), which is overexpressed in many cancers. The aldehyde functionality, once converted to a hydrazone, becomes part of a pharmacophore that can form hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket, leading to inhibition.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound Derivatives

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available research specifically detailing the Structure-Activity Relationship (SAR) of derivatives of the chemical compound this compound. Consequently, a detailed article focusing on the enzyme inhibition, receptor binding, cellular permeability, and pharmacokinetic considerations of its derivatives, as requested, cannot be generated at this time.

Enzyme Inhibition and Receptor Binding Studies: No specific studies were identified that investigated the inhibitory activity of this compound derivatives against specific enzymes or their binding affinity to biological receptors. As a result, no data is available to construct a meaningful analysis or data table on this topic.

Cellular Permeability and Pharmacokinetic Considerations: Similarly, there is an absence of published research on the cellular permeability, absorption, distribution, metabolism, and excretion (ADME) properties of derivatives of this specific benzaldehyde (B42025). This lack of data prevents any substantive discussion on their pharmacokinetic profiles.

While general information exists on the biological activities of other fluorinated compounds and various benzaldehyde derivatives, a strict adherence to the exclusive focus on derivatives of this compound, as per the user's instructions, means that this broader, related information cannot be used to construct the requested article. The scientific community has yet to publish research that would provide the necessary detailed findings and data points to fulfill the specific requirements of the outlined article structure.

Therefore, until such research is conducted and published, a thorough and scientifically accurate article on the Structure-Activity Relationship of this compound derivatives, as specified, remains unfeasible.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. The presence of the spin-1/2 nucleus, ¹⁹F, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative tool, complementing standard ¹H and ¹³C NMR analysis. chemicalbook.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling. The proton ortho to the fluorine atom will likely appear as a doublet of doublets, as will the proton ortho to the aldehyde group, while the remaining proton will also show a complex multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals for each carbon atom in the molecule. The carbon of the aldehyde group (C=O) is expected at a significant downfield shift (typically δ 185-195 ppm). The aromatic carbons will show signals in the δ 110-160 ppm range. A key feature will be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assigning the signals of the fluorinated carbons and their neighbors. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (CHO) | 9.5 – 10.5 | s | - |

| ¹H (Aromatic) | 7.0 – 8.0 | m | JHH, JHF |

| ¹³C (C=O) | 185 – 195 | d | ³JCF |

| ¹³C (C-F) | 150 – 165 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-OCF₃) | 140 – 155 | q | ²JCF |

| ¹³C (Aromatic) | 110 – 140 | m | JCF |

| ¹³C (-OCF₃) | 118 – 125 | q | ¹JCF ≈ 255-265 |

| ¹⁹F (Ar-F) | Varies | m | JFH, JFF |

| ¹⁹F (-OCF₃) | -58 – -60 | s | - |

Predicted data is based on typical values for similarly substituted benzaldehydes.

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. For this compound (C₈H₄F₄O), the exact molecular weight is approximately 192.01 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 192. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. uni-saarland.de Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen radical or the entire formyl group. docbrown.info

Loss of a Hydrogen Radical: A prominent peak is expected at m/z 191 ([M-H]⁺), corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion.

Loss of the Formyl Radical: A significant fragment at m/z 163 ([M-CHO]⁺) would result from the cleavage of the C-C bond between the aromatic ring and the aldehyde group.

Fragmentation of the Trifluoromethoxy Group: The presence of the -OCF₃ group introduces other potential fragmentation pathways. Loss of a CF₃ radical could lead to a fragment ion, although cleavage of the strong C-F bonds is less common. Fragmentation involving the trifluoromethoxy moiety can sometimes be complex. fluorine1.ru

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 192 | [C₈H₄F₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [C₈H₃F₄O]⁺ | Loss of H radical from the aldehyde |

| 163 | [C₇H₃F₄O]⁺ | Loss of CHO radical |

| 145 | [C₇H₃F₃]⁺ | Potential loss of CHO and F |

| 95 | [C₆H₄F]⁺ | Potential fragment from deeper cleavage |

Predicted data is based on typical fragmentation patterns for aromatic aldehydes and fluorinated compounds. docbrown.info

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups within the molecule. These two methods are complementary; IR spectroscopy is more sensitive to vibrations of polar bonds, while Raman spectroscopy is more sensitive to vibrations of nonpolar, symmetric bonds.

Aldehyde Group Vibrations: The most characteristic absorption in the IR spectrum will be the strong C=O stretching band, expected in the region of 1690-1715 cm⁻¹ for aromatic aldehydes. docbrown.info Another key feature is the aldehydic C-H stretching, which typically appears as a pair of medium-intensity bands between 2700 and 2880 cm⁻¹. ias.ac.ininference.org.uk

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene (B151609) ring will produce bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-F and C-O Vibrations: The C-F stretching vibrations give rise to strong absorptions in the IR spectrum, typically in the 1000-1350 cm⁻¹ range. The C-O-C stretching of the trifluoromethoxy ether linkage will also appear in this fingerprint region.

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aldehyde C-H Stretch | 2700 - 2880 | Medium | Weak |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F and C-O-C Stretches | 1000 - 1350 | Strong | Medium-Weak |

Predicted data is based on characteristic frequencies for substituted benzaldehydes. docbrown.infoias.ac.in

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or purification from impurities.

Both GC and HPLC are powerful analytical tools for determining the purity of the compound and quantifying it in mixtures.

Gas Chromatography (GC): As this compound is a relatively volatile compound, GC is a suitable technique for its analysis. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would provide excellent resolution and sensitivity. The high degree of fluorination may also allow for selective separation on specialized columns. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode for analyzing compounds of this nature. A standard C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Due to the compound's fluorinated nature, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity compared to traditional alkyl phases, potentially improving the separation from structurally similar impurities. researchgate.netchromatographyonline.com UV detection would be appropriate, given the presence of the aromatic chromophore.

For the purification of larger quantities of this compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of the pure substance.

The conditions developed during analytical HPLC method development can be scaled up for preparative separation. A stationary phase that provides the best resolution from impurities at the analytical scale, whether a standard C18 or a specialized fluorinated phase, would be chosen. chromatographyonline.com The mobile phase composition would be optimized to ensure good separation while allowing for a reasonable throughput and ease of solvent removal from the collected fractions post-purification. Flash column chromatography using silica (B1680970) gel as the stationary phase and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is another widely used preparative technique for the purification of such organic compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a DFT analysis would reveal how the potent electron-withdrawing effects of the fluorine and trifluoromethoxy groups influence the benzaldehyde (B42025) scaffold. prensipjournals.com

The presence of the highly electronegative fluorine atom at the 3-position and the strong inductively withdrawing trifluoromethoxy (-OCF₃) group at the 4-position significantly modulates the electron density of the aromatic ring. This electronic perturbation is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. wikipedia.org

Key parameters derived from DFT calculations provide a quantitative measure of the molecule's reactivity:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For fluorinated aromatic aldehydes, this gap is typically narrowed, indicating increased potential for chemical reactions. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, the map would likely show a region of high positive potential (electron deficiency) around the aldehyde proton and carbonyl carbon, confirming its electrophilic nature. Conversely, negative potential (electron richness) would be concentrated around the carbonyl oxygen and the fluorine atoms. mdpi.comacs.org

Reactivity Descriptors: DFT allows for the calculation of descriptors like chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity and stability. prensipjournals.commdpi.com

| DFT-Derived Parameter | Predicted Property for this compound | Significance |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity and charge transfer potential. mdpi.com |

| MEP Map | Positive potential on aldehyde group; Negative potential on oxygen and fluorine atoms. | Identifies sites for nucleophilic and electrophilic attack, respectively. acs.org |

| Electron Density | Reduced on the aromatic ring due to -F and -OCF₃ groups. | Enhances the electrophilicity of the aldehyde functional group. wikipedia.org |

The trifluoromethoxy group is known for its unique conformational properties. Unlike a simple methoxy (B1213986) group which tends to be coplanar with the aromatic ring, the bulkier -OCF₃ group often prefers an orthogonal (perpendicular) conformation to minimize steric hindrance. semanticscholar.orgnih.gov

Computational studies on related trifluoromethoxybenzene derivatives show that the energy barrier for rotation around the C(aryl)-O bond determines the conformational preference. semanticscholar.org For this compound, an energetic profile would likely reveal two main stable conformers: a coplanar and an orthogonal orientation of the -OCF₃ group relative to the benzene (B151609) ring. The orthogonal conformer is generally found to be more stable for trifluoromethoxy derivatives. semanticscholar.org This conformational flexibility can be crucial for how the molecule fits into a biological target's binding site. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein, and how the resulting complex behaves over time. acs.org

Derivatives of this compound could be designed as inhibitors for various enzymes or receptors. The fluorine and trifluoromethoxy groups play a critical role in mediating interactions with protein targets. mdpi.com

Fluorine Interactions: Organofluorine atoms are poor hydrogen bond acceptors but can participate in favorable multipolar interactions. nih.govnih.gov Specifically, the C-F bond can interact with backbone carbonyl groups (C-F···C=O interactions) in a protein, which can significantly enhance binding affinity. nih.govacs.orgresearchgate.net

Trifluoromethoxy Group Interactions: This group is highly lipophilic (Hansch π parameter of +1.04) and can form favorable hydrophobic and van der Waals interactions within a protein's binding pocket. mdpi.comresearchgate.net Its ability to adopt different conformations may allow it to adapt to the shape of the binding site. nih.gov

Aldehyde Group Interactions: The aldehyde functional group can act as a hydrogen bond acceptor and is a key reactive center for forming covalent bonds (e.g., Schiff bases with lysine (B10760008) residues) or hemiacetals (with serine residues) in an active site.

Simulations would explore how derivatives of this compound position themselves within a target's active site to maximize these interactions.

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki) of a ligand to its target. acs.orgwestmont.edu A lower binding energy suggests a more stable ligand-protein complex and potentially higher potency. While specific targets for this compound are not defined, docking studies on analogous fluorinated ligands have shown that strategic placement of fluorine atoms can improve binding affinity by 5- to 10-fold through the formation of favorable multipolar interactions. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions. An MD simulation of the ligand-protein complex would model its movement over time (femtoseconds to microseconds), providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. nih.gov This can help confirm whether the interactions predicted by docking are stable and could reveal pathways for allosteric modulation, where binding at one site influences activity at another.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can become a drug, it must have a suitable pharmacokinetic profile. In silico ADMET prediction tools model these properties based on the molecule's structure, allowing for early-stage virtual screening to eliminate candidates with poor drug-like properties. nih.govpharmaron.comresearchgate.net Numerous web-based tools like SwissADME and pkCSM are used for these predictions. biorxiv.org

For this compound, the presence of fluorinated groups strongly influences its ADMET profile:

Absorption and Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which generally enhances a molecule's ability to cross cell membranes. nih.govmdpi.com This would predict good absorption.

Metabolism: The C-F bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 enzymes. mdpi.com This can increase the molecule's half-life in the body.

Distribution: Increased lipophilicity can also affect how the compound is distributed throughout the body, potentially leading to higher volumes of distribution. nih.gov

Toxicity: While metabolically stable, some organofluorine compounds can have toxicity concerns. Predictive models screen for potential issues like mutagenicity or cardiotoxicity. simulations-plus.com

A predicted ADMET profile for this compound is summarized in the table below, based on established principles for organofluorine compounds.

| ADMET Property | Predicted Characteristic | Rationale |

|---|---|---|

| Lipophilicity (LogP) | High | The -OCF₃ group is highly lipophilic. mdpi.com |

| Aqueous Solubility (LogS) | Low | High lipophilicity generally correlates with lower water solubility. nih.gov |

| Metabolic Stability | High | The strong C-F bonds resist metabolic cleavage by CYP enzymes. mdpi.com |

| Oral Bioavailability | Likely good | Good membrane permeability and high metabolic stability are favorable for oral absorption. |

| Lipinski's Rule of Five | Likely compliant | Molecular weight (208.11 g/mol) and other parameters are within typical ranges for drug-like molecules. |

Computational Models for Pharmacokinetic and Pharmacodynamic Characterization

In the realm of modern drug discovery and development, computational modeling has emerged as an indispensable tool for the early-stage evaluation of novel chemical entities. For the compound this compound, in silico models are employed to predict its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. These predictive models utilize the molecule's structural information to forecast its behavior in a biological system, thereby guiding further experimental studies.

Pharmacokinetic predictions for this compound typically involve the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational tools and web-based servers, such as SwissADME and admetSAR, are utilized for these predictions. These platforms employ sophisticated algorithms and extensive databases of known compounds to estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

For instance, the gastrointestinal absorption of this compound is predicted to be high, a favorable characteristic for orally administered drugs. This prediction is based on its physicochemical properties, such as lipophilicity and molecular size, which fall within the optimal range for passive diffusion across the intestinal membrane. Furthermore, computational models suggest that the compound is not a substrate for P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs.

Regarding its distribution, the predicted volume of distribution (VDss) suggests that the compound will distribute moderately in the body. The blood-brain barrier (BBB) permeability is predicted to be negative, indicating that the compound is unlikely to cross into the central nervous system. This is a crucial consideration in drug design, as it can determine both the therapeutic target and the potential for central nervous system-related side effects.

Metabolic stability is another critical parameter assessed through computational models. Predictions for this compound suggest that it is likely to be a substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. These enzymes play a central role in the metabolism of a vast number of drugs, and understanding these interactions is vital to predicting potential drug-drug interactions.

Table 1: Predicted Pharmacokinetic Properties of this compound Note: These are in silico predictions and require experimental validation.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Favorable for oral administration. |

| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects. |

| P-gp Substrate | No | Not likely to be actively pumped out of cells. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| Log Kp (skin permeation) | -4.43 cm/s | Low skin permeability. |

Drug-Likeness and Bioavailability Assessment

The concepts of "drug-likeness" and bioavailability are central to the process of identifying promising drug candidates. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters have been developed to assess drug-likeness, with Lipinski's Rule of Five being the most widely recognized.

Lipinski's Rule of Five states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

When this compound is evaluated against these criteria, it demonstrates excellent compliance. The molecule has a molecular weight of 208.11 g/mol , a LogP value of approximately 2.65, zero hydrogen bond donors, and three hydrogen bond acceptors (the oxygen atoms in the aldehyde and trifluoromethoxy groups). As it violates none of Lipinski's rules, it is considered to have good drug-like properties.

In addition to Lipinski's rule, other filters such as the Ghose filter, Veber filter, Egan filter, and Muegge filter are also used to provide a more comprehensive assessment of drug-likeness. This compound generally shows good compliance with these filters as well, further supporting its potential as a drug candidate.